4-Methyl-6-(methylamino)nicotinonitrile
Description
4-Methyl-6-(methylamino)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a methyl group at position 4, a methylamino group at position 6, and a nitrile group at position 2. This compound belongs to a broader class of heterocyclic aromatic molecules with applications in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive agents. Its structure enables diverse interactions with biological targets, including hydrogen bonding via the methylamino group and hydrophobic interactions through the methyl substituent.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-methyl-6-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-3-8(10-2)11-5-7(6)4-9/h3,5H,1-2H3,(H,10,11) |
InChI Key |
RESNNTBWHVAUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylamino)nicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction is carried out in ethanol at room temperature, leading to the formation of the desired nicotinonitrile derivative.
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement . The compound is manufactured and supplied by various chemical companies for research and industrial use.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylamino)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-(methylamino)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
The biological and chemical properties of 4-methyl-6-(methylamino)nicotinonitrile can be contextualized by comparing it to structurally related nicotinonitrile derivatives. Key differences in substituent groups, electronic profiles, and bioactivity are summarized below:
Substituent Effects on Bioactivity
Key Observations :
- Amino vs. Charged Groups: The methylamino group in this compound may improve solubility and target affinity compared to chloro or methylthio substituents, as seen in analogs where amino groups correlate with higher molluscicidal activity .
- Electron-Withdrawing Effects: Chloro substituents (e.g., in 2,4-dichloro-6-methylnicotinonitrile) increase electrophilicity but may reduce bioavailability due to poor solubility .
- Fused-Ring Derivatives: Compounds like XXXVI exhibit anticancer activity but require complex scaffolds for target engagement, whereas simpler nicotinonitriles prioritize substituent-driven interactions .
Computational and Biochemical Insights
- Molluscicidal Activity: Nicotinonitriles with amino or charged groups (e.g., 4a, 4b) disrupt acetylcholinesterase (AChE) activity in M. cartusiana snails, suggesting that this compound may similarly interfere with neurotransmitter systems .
- Anticancer Potential: Pyridine derivatives with methylamino groups (e.g., 4-(methylamino)pyridine) show enhanced potency in voltage-gated calcium channel modulation, implying that the methylamino group in nicotinonitriles could optimize binding to kinase or protease targets .
- QSAR Studies: Substituents at positions 2 and 6 significantly influence the electronic environment of the pyridine ring, with amino groups contributing to higher dipole moments and improved ligand-receptor interactions .
Biological Activity
4-Methyl-6-(methylamino)nicotinonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound features a pyridine ring with a nitrile group and two methyl substituents. The presence of the methylamino group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
The mechanism of action for this compound involves its ability to interact with various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function. Additionally, the methylamino group may engage in hydrogen bonding and electrostatic interactions, which can enhance binding affinity and specificity towards target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related nicotinonitriles can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study highlighted that nicotinonitriles could induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Neuroprotective Effects
Neuroprotective properties have also been noted in related compounds. For example, certain derivatives have demonstrated the ability to reduce neuronal damage in models of ischemic stroke by inhibiting specific enzymes involved in neuroinflammation .
Case Studies
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity of various nicotinonitriles against common pathogens. Results indicated that this compound showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Cytotoxicity Assessment : Cytotoxicity was evaluated using VERO cell lines, where the compound exhibited an IC50 value indicating moderate toxicity, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on healthy cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
